N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the triazole-carboxamide class, characterized by a 1,2,3-triazole core substituted with a 4-methylphenyl group at the 1-position and a (3-chloro-4-fluorophenyl)methyl carboxamide moiety at the 4-position. Its synthesis involves reacting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride to form the acid chloride, followed by coupling with (3-chloro-4-fluorophenyl)methanamine . Structural confirmation is achieved via IR, $^1$H NMR, and mass spectrometry. While its specific biological target remains underexplored in the provided evidence, its structural analogs demonstrate diverse pharmacological activities, including antiepileptic, anticancer, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-11-2-5-13(6-3-11)23-10-16(21-22-23)17(24)20-9-12-4-7-15(19)14(18)8-12/h2-8,10H,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCFMUNYVLJVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs in Antiepileptic Drug (AED) Development
- Rufinamide (RFM): 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 106308-44-5). Key Differences: Rufinamide substitutes the 2,6-difluorobenzyl group instead of the 3-chloro-4-fluorobenzyl group in the target compound. Activity: Approved for Lennox-Gastaut syndrome and partial-onset seizures. Its triazole ring is critical for modulating voltage-gated sodium channels . Pharmacokinetics: Higher metabolic stability due to the lack of chloro substituents, which may reduce hepatic clearance compared to the target compound .
- RTG (Retigabine): N-(2-Amino-4-(4-fluorobenzylamino)phenyl carbamic acid ethyl ester. Key Differences: An ester derivative with a fluorobenzylamino group, structurally distinct from triazole-carboxamides. Activity: Potassium channel opener; withdrawn due to side effects but highlights the role of fluorine in enhancing CNS penetration .
Triazole-Carboxamides in Enzyme Inhibition
MKA027 (N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide) :
Z995908944 (N-(2-Chloro-6-Fluorobenzyl)-1-(m-Tolyl)-1H-1,2,3-Triazole-4-Carboxamide) :
- Key Differences : Contains a 2-chloro-6-fluorobenzyl group and m-tolyl substituent.
- Synthesis : Prepared via coupling of 1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylic acid with (2-chloro-6-fluorophenyl)methanamine (50% yield) .
- Application : Potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR), indicating triazole-carboxamides’ versatility in ion channel modulation .
Substituted Triazole-Carboxamides in Metabolic Disorders
- 3o (5-Ethyl-1-(2-Fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-Triazole-4-Carboxamide): Key Differences: Features a quinolinyl group and ethyl substitution at the 5-position. Activity: Improves glucose and lipid metabolism by inhibiting the Wnt/β-catenin pathway, highlighting the impact of aromatic heterocycles (e.g., quinoline) on metabolic targets .
Data Table: Structural and Pharmacological Comparison
*Calculated based on formula C${18}$H${15}$ClF$2$N$4$O.
Key Findings and Implications
Substituent Effects : The 3-chloro-4-fluorobenzyl group in the target compound may confer unique steric and electronic properties compared to 2,6-difluorobenzyl (Rufinamide) or unhalogenated analogs. Chlorine’s electron-withdrawing nature could influence binding affinity to undiscovered targets.
Synthetic Flexibility : Triazole-carboxamides are synthetically accessible via acid chloride coupling (e.g., thionyl chloride method) or Cu-catalyzed azide-alkyne cycloaddition, enabling rapid diversification .
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